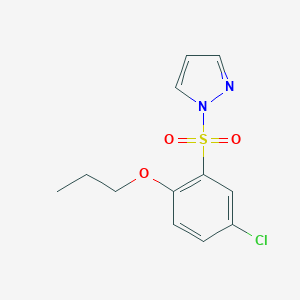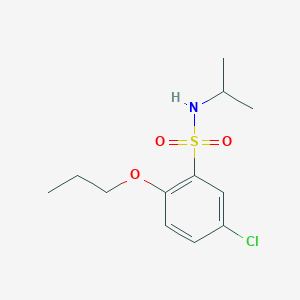![molecular formula C20H28N2O4S B272675 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol, also known as BNP-7787, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The exact mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is thought to act by binding to and inactivating reactive metabolites produced by chemotherapy drugs. These metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. By inactivating these metabolites, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol can protect normal tissues from their toxic effects.
Biochemical and Physiological Effects:
In addition to its protective effects against chemotherapy-induced toxicity, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of other biochemical and physiological effects. These include antioxidant and anti-inflammatory properties, as well as the ability to enhance the immune response. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its ability to protect normal tissues from the toxic effects of chemotherapy drugs. This can allow researchers to use higher doses of chemotherapy drugs, which may enhance their effectiveness against cancer cells. However, one limitation of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is that it may interfere with the activity of some chemotherapy drugs, reducing their effectiveness.
Future Directions
There are several future directions for research on 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of new chemotherapy drugs that can be used in combination with 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol to enhance their effectiveness against cancer cells. Another area of interest is the use of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol and its effects on normal tissues and cancer cells.
Synthesis Methods
The synthesis method for 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-butoxy-1-naphthalenesulfonyl chloride, which is reacted with piperazine to form the intermediate 4-butoxy-1-naphthalenesulfonamide piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol.
Scientific Research Applications
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal tissues from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects.
properties
Product Name |
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C20H28N2O4S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(4-butoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H28N2O4S/c1-2-3-16-26-19-8-9-20(18-7-5-4-6-17(18)19)27(24,25)22-12-10-21(11-13-22)14-15-23/h4-9,23H,2-3,10-16H2,1H3 |
InChI Key |
CYKXZVVRQIGPIG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)